4-Bromo-2-fluoro-1-iodobenzene

Catalog No.
S671634
CAS No.
105931-73-5
M.F
C6H3BrFI
M. Wt
300.89 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-1-iodobenzene

CAS Number

105931-73-5

Product Name

4-Bromo-2-fluoro-1-iodobenzene

IUPAC Name

4-bromo-2-fluoro-1-iodobenzene

Molecular Formula

C6H3BrFI

Molecular Weight

300.89 g/mol

InChI

InChI=1S/C6H3BrFI/c7-4-1-2-6(9)5(8)3-4/h1-3H

InChI Key

XRMZKCQCINEBEI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)I

Canonical SMILES

C1=CC(=C(C=C1Br)F)I

Palladium-Catalyzed Cross-Coupling Reactions

Specific Scientific Field: Organic synthesis and catalysis.

Application Summary:

4-Bromo-2-fluoro-1-iodobenzene: is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . In this context, it serves as a valuable building block for creating complex organic molecules.

Experimental Procedure:

    Stannyllithiation: The compound is treated with a stannyllithium reagent (e.g., BuLi·LiCl·SnBu**) to generate an organostannane intermediate.

    Cross-Coupling Reaction: The organostannane intermediate reacts with an appropriate electrophile (e.g., aryl halide) in the presence of a palladium catalyst (e.g., Pd(PPh*)) to form the desired tetrasubstituted alkene.

Results: The cross-coupling reaction yields the desired tetrasubstituted alkene product with good selectivity and efficiency. Quantitative data on yields and purity can be obtained through gas chromatography (GC) analysis.

Fluorotriphenylene Derivatives

Specific Scientific Field: Materials chemistry and organic electronics.

Application Summary:

4-Bromo-2-fluoro-1-iodobenzene: is used in the preparation of fluorotriphenylene derivatives . These derivatives exhibit interesting optical and electronic properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic semiconductors.

Experimental Procedure:

    Synthesis: The compound is reacted with appropriate reagents (e.g., fluorinating agents) to introduce fluorine atoms onto the triphenylene core.

    Characterization: The resulting derivatives are characterized using techniques such as nuclear magnetic resonance (NMR), UV-vis spectroscopy, and X-ray crystallography.

4-Bromo-2-fluoro-1-iodobenzene is an aromatic compound characterized by the presence of three halogen substituents: bromine, fluorine, and iodine, attached to a benzene ring. Its molecular formula is C₆H₃BrFI, and it has a molecular weight of approximately 300.90 g/mol. This compound is notable for its unique combination of halogens, which influences its chemical behavior and interactions in various applications, particularly in organic synthesis and medicinal chemistry .

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds by coupling with organoboron compounds in the presence of a palladium catalyst. The bromine atom serves as a leaving group in this cross-coupling reaction .
  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom enhances the reactivity of the compound towards nucleophilic attack, enabling further substitution reactions where the fluorine can be replaced by other nucleophiles .
  • Metalation Reactions: The iodobenzene moiety can undergo metalation with organolithium or organomagnesium reagents, allowing for the formation of metalated intermediates that can be used in various synthetic transformations .

The synthesis of 4-Bromo-2-fluoro-1-iodobenzene can be achieved through several methods:

  • Halogenation of Benzene Derivatives: Starting from 2-fluoroiodobenzene, bromination can be performed using bromine under electrophilic aromatic substitution conditions.
  • Direct Halogen Exchange: The compound can also be synthesized via halogen exchange reactions where existing halogens on a benzene derivative are replaced by bromine and fluorine.
  • Cross-Coupling Reactions: Utilizing precursors like iodobenzene and bromobenzene in coupling reactions with appropriate reagents under palladium catalysis can yield 4-Bromo-2-fluoro-1-iodobenzene .

4-Bromo-2-fluoro-1-iodobenzene serves as a versatile building block in organic synthesis. Its applications include:

  • Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its unique reactivity profile.
  • Material Science: The compound can be employed in the development of new materials, particularly those requiring specific electronic or optical properties.
  • Chemical Research: It is utilized as a reagent in various

Studies involving 4-Bromo-2-fluoro-1-iodobenzene often focus on its interactions with biological systems and other chemical entities. The compound's halogen substituents influence its binding affinity and selectivity towards biological targets, making it valuable in drug discovery and development processes. Interaction studies help elucidate its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 4-Bromo-2-fluoro-1-iodobenzene, which can provide insights into its uniqueness:

Compound NameMolecular FormulaKey Differences
4-Bromo-2-chloro-6-fluoroiodobenzeneC₆H₃BrClFContains chlorine instead of iodine
5-Bromo-1-fluoro-2-iodo-3-methylbenzeneC₇H₈BrFIMethyl group present; different position
1-Bromo-5-fluoro-4-iodo-2-nitrobenzeneC₇H₅BrFINO₂Contains a nitro group
4-Bromo-2,3-difluoroiodobenzeneC₆H₂BrF₂ITwo fluorine atoms instead of one
5-Bromo-1,3-difluoro-2-iodobenzeneC₇H₅BrF₂ITwo fluorine atoms at different positions

The unique combination of bromine, fluorine, and iodine in 4-Bromo-2-fluoro-1-iodobenzene contributes to its distinctive reactivity and biological properties compared to these similar compounds .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 83 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 82 of 83 companies with hazard statement code(s):;
H302 (41.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (41.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (41.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

105931-73-5

Wikipedia

1-Bromo-3-fluoro-4-iodobenzene

Dates

Modify: 2023-09-14

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